4-((3,4,5-Trifluorophenoxy)methyl)benzaldehyde 4-((3,4,5-Trifluorophenoxy)methyl)benzaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC13549002
InChI: InChI=1S/C14H9F3O2/c15-12-5-11(6-13(16)14(12)17)19-8-10-3-1-9(7-18)2-4-10/h1-7H,8H2
SMILES: C1=CC(=CC=C1COC2=CC(=C(C(=C2)F)F)F)C=O
Molecular Formula: C14H9F3O2
Molecular Weight: 266.21 g/mol

4-((3,4,5-Trifluorophenoxy)methyl)benzaldehyde

CAS No.:

Cat. No.: VC13549002

Molecular Formula: C14H9F3O2

Molecular Weight: 266.21 g/mol

* For research use only. Not for human or veterinary use.

4-((3,4,5-Trifluorophenoxy)methyl)benzaldehyde -

Specification

Molecular Formula C14H9F3O2
Molecular Weight 266.21 g/mol
IUPAC Name 4-[(3,4,5-trifluorophenoxy)methyl]benzaldehyde
Standard InChI InChI=1S/C14H9F3O2/c15-12-5-11(6-13(16)14(12)17)19-8-10-3-1-9(7-18)2-4-10/h1-7H,8H2
Standard InChI Key IZMHVGVKSJXXIZ-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1COC2=CC(=C(C(=C2)F)F)F)C=O
Canonical SMILES C1=CC(=CC=C1COC2=CC(=C(C(=C2)F)F)F)C=O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

4-((3,4,5-Trifluorophenoxy)methyl)benzaldehyde features a benzaldehyde group (C6H5CHO\text{C}_{6}\text{H}_{5}\text{CHO}) linked via a methylene bridge to a 3,4,5-trifluorophenoxy moiety . The IUPAC name, 4-[(3,4,5-trifluorophenoxy)methyl]benzaldehyde, precisely describes this arrangement:

  • Benzaldehyde core: Position 4 of the benzene ring bears the (3,4,5-trifluorophenoxy)methyl substituent .

  • Trifluorophenoxy group: Three fluorine atoms at positions 3, 4, and 5 on the phenolic ring create strong electron-withdrawing effects, influencing reactivity and intermolecular interactions .

The compound’s planar structure is confirmed by X-ray crystallography data from analogous fluorinated benzaldehydes, which show bond lengths of 1.48 Å for the methylene bridge and 1.21 Å for the aldehyde carbonyl .

Physicochemical Characteristics

Key properties include:

PropertyValueSource
Molecular FormulaC14H9F3O2\text{C}_{14}\text{H}_{9}\text{F}_{3}\text{O}_{2}
Molecular Weight266.21 g/mol
Melting Point98–102°C (predicted)
LogP (Octanol-Water)2.87 (calculated)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors5

The calculated LogP value indicates moderate lipophilicity, suitable for blood-brain barrier penetration in drug candidates. The absence of hydrogen bond donors and presence of multiple acceptors suggest potential for dipole-dipole interactions in biological systems .

Synthesis and Manufacturing

Reaction Pathways

The synthesis involves two primary strategies:

Method 1: Nucleophilic Aromatic Substitution

  • Starting Materials: 4-(Chloromethyl)benzaldehyde and 3,4,5-trifluorophenol.

  • Conditions:

    • Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)

    • Base: Potassium carbonate (K2CO3\text{K}_{2}\text{CO}_{3})

    • Temperature: 80–100°C

    • Time: 12–24 hours

  • Mechanism: The phenoxide ion attacks the chloromethyl group via an SN2\text{S}_{\text{N}}2 pathway, yielding the product in 45–60% isolated yield.

Method 2: Buchwald–Hartwig Amination
Used for introducing nitrogen-containing groups in related compounds, this method could be adapted for synthesizing analogs :

  • Catalyst: Palladium(II) acetate (Pd(OAc)2\text{Pd(OAc)}_{2})

  • Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Base: Cesium carbonate (Cs2CO3\text{Cs}_{2}\text{CO}_{3})

  • Yield: 50–70% for similar structures .

Purification and Characterization

  • Chromatography: Silica gel column chromatography with hexane/ethyl acetate (8:2) eluent.

  • Spectroscopic Data:

    • 1H^1\text{H} NMR (400 MHz, CDCl3_3): δ 10.02 (s, 1H, CHO), 7.85 (d, J=8.4J = 8.4 Hz, 2H, ArH), 7.52 (d, J=8.4J = 8.4 Hz, 2H, ArH), 6.90 (d, J=9.2J = 9.2 Hz, 2H, CF3_3-ArH), 5.21 (s, 2H, OCH2_2) .

    • 13C^{13}\text{C} NMR: δ 191.5 (CHO), 152.3 (C-O), 135.8–110.2 (Ar-C), 70.1 (OCH2_2) .

Chemical Reactivity and Derivative Formation

Aldehyde Group Reactions

The aldehyde functionality participates in key transformations:

Reaction TypeReagents/ConditionsProduct Application
Nucleophilic AdditionGrignard reagents (RMgX\text{RMgX})Secondary alcohols for drug intermediates
CondensationHydrazines (NH2NH2\text{NH}_{2}\text{NH}_{2})Hydrazones for crystallography
OxidationKMnO4_4, acidic conditionsCarboxylic acids for polymers

Electrophilic Aromatic Substitution

The electron-deficient trifluorophenoxy ring undergoes:

  • Nitration: Mixed HNO3/H2SO4\text{HNO}_{3}/\text{H}_{2}\text{SO}_{4} at 0°C introduces nitro groups at position 2 .

  • Sulfonation: Oleum (H2SO4SO3\text{H}_{2}\text{SO}_{4} \cdot \text{SO}_{3}) yields sulfonic acids for surfactant synthesis.

CompoundEC50_{50} (nM)Selectivity IndexReference
Methanone Derivative 134>2500
Methanone Derivative 1426>1000

The 4-cyanophenylamino substituent in these analogs enhances binding to the RT non-nucleoside inhibitor pocket, a feature that could be replicated in derivatives of 4-((3,4,5-trifluorophenoxy)methyl)benzaldehyde .

Quantitative Structure-Activity Relationship (QSAR) Insights

Key parameters influencing anti-HIV activity in fluorinated benzaldehydes:

  • Hydrophobic Constant (π\pi): Optimal π=2.53.0\pi = 2.5–3.0 for cell membrane permeability.

  • Molar Refractivity (MR): MR < 120 associated with reduced toxicity .

  • Electrostatic Potential: Negative potential at the aldehyde oxygen correlates with RT binding affinity (r2=0.89r^2 = 0.89) .

Industrial and Materials Science Applications

Liquid Crystal Precursors

Fluorinated benzaldehydes serve as intermediates in Schiff base liquid crystals:

PropertyValue (Derivative)Application
Clearing Temperature148–155°CDisplay Technologies
Dielectric AnisotropyΔε = +6.2Low-Power LCDs
Viscosity45 mPa·s at 20°CFast-Switching Devices

Polymer Additives

Incorporation into polyimides enhances thermal stability:

PolymerTgT_g (°C)Decomposition Temp (°C)
Baseline Polyimide310550
5% Fluorinated Additive335585

Future Research Directions

  • Synthetic Optimization: Develop continuous flow processes to improve yield beyond 60%.

  • Biological Screening: Evaluate inhibition of SARS-CoV-2 main protease (Mpro\text{M}^{\text{pro}}) given structural similarities to boceprevir .

  • Materials Innovation: Explore use in organic light-emitting diodes (OLEDs) leveraging fluorine’s electron-transport properties .

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